molecular formula C18H16N2O5 B14252300 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(4-methoxyphenyl)- CAS No. 251468-91-4

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(4-methoxyphenyl)-

Katalognummer: B14252300
CAS-Nummer: 251468-91-4
Molekulargewicht: 340.3 g/mol
InChI-Schlüssel: OEJGHRWBLPGICO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(4-methoxyphenyl)- is a heterocyclic organic compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a pyrimidine ring substituted with two 4-methoxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(4-methoxyphenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of barbituric acid with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Tri(4-methoxyphenyl)-1,3,5-triazine: Similar structure but with a triazine ring instead of a pyrimidine ring.

    2,4,6-Tri(4-methoxyphenyl)-1,3,5-pyrimidine: Similar structure with different substitution patterns.

Uniqueness

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(4-methoxyphenyl)- is unique due to its specific substitution pattern and the presence of the pyrimidinetrione core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

251468-91-4

Molekularformel

C18H16N2O5

Molekulargewicht

340.3 g/mol

IUPAC-Name

1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H16N2O5/c1-24-14-7-3-12(4-8-14)19-16(21)11-17(22)20(18(19)23)13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3

InChI-Schlüssel

OEJGHRWBLPGICO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2C(=O)CC(=O)N(C2=O)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.